1-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]pyrrolidine-2,5-dione
Description
This compound features a pyrrolidine-2,5-dione core linked via a 2-oxoethyl group to a 2,2,4-trimethyl-3,4-dihydroquinoline moiety. Its structure combines a bicyclic heteroaromatic system with a diketone scaffold, which is common in bioactive molecules.
Properties
IUPAC Name |
1-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12-10-18(2,3)20(14-7-5-4-6-13(12)14)17(23)11-19-15(21)8-9-16(19)22/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDUMSITDDADMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=CC=CC=C12)C(=O)CN3C(=O)CCC3=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,2,4-trimethyl-3,4-dihydroquinoline with an appropriate pyrrolidine-2,5-dione derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the quality of the final product .
Chemical Reactions Analysis
1-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline form.
Scientific Research Applications
Lysosomal Function and Disease Models
ML-SA1 has been extensively used in studies focusing on lysosomal storage disorders. Its ability to enhance TRPML channel activity makes it a valuable tool for:
- Niemann-Pick Type C Disease : Research indicates that ML-SA1 can reduce cholesterol accumulation in macrophages from patients with this condition, thus restoring normal cellular function .
- Autophagy : The compound has been implicated in enhancing autophagic flux by promoting lysosomal calcium release, which is crucial for the fusion of autophagosomes with lysosomes .
Neurodegenerative Diseases
The modulation of TRPML channels by ML-SA1 has potential implications for neurodegenerative diseases where lysosomal dysfunction is a contributing factor. Studies suggest that:
- Alzheimer's Disease : Activation of TRPML channels may help mitigate amyloid-beta toxicity by improving lysosomal function .
Cancer Research
Recent findings indicate that ML-SA1 may have applications in cancer therapy:
- Tumor Microenvironment : By influencing calcium signaling pathways within tumor cells and the surrounding microenvironment, ML-SA1 could potentially alter tumor growth dynamics and response to therapy .
Case Studies
Mechanism of Action
The mechanism of action of 1-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Differences and Properties
*Calculated using ChemDraw.
- Trimethyl vs. Unsubstituted Dihydroquinoline: The target compound’s 2,2,4-trimethyl groups increase steric bulk compared to the unsubstituted dihydroquinoline in , likely reducing rotational freedom and enhancing metabolic stability .
- Dihydroquinoline vs.
Physicochemical and Functional Properties
Table 3: Melting Points and Functional Implications
- Trimethyl Groups : The target compound’s trimethyl groups may lower melting points compared to fluorine-containing analogs (e.g., 4h) due to reduced polarity.
- Salt Forms : The hydrochloride salt in highlights strategies to improve solubility for pharmaceutical applications.
Biological Activity
1-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]pyrrolidine-2,5-dione, commonly referred to as ML-SA1 (CAS No. 332382-54-4), is a compound recognized for its significant biological activity as an agonist for the transient receptor potential mucolipin channels (TRPML). This article delves into its biochemical properties, mechanisms of action, and clinical implications based on current research findings.
ML-SA1 has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O3 |
| Molecular Weight | 362.42 g/mol |
| Boiling Point | 546.7 ± 43.0 °C (Predicted) |
| Density | 1.226 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in DMSO (5 mg/mL) |
| pKa | 1.16 ± 0.60 (Predicted) |
ML-SA1 functions primarily as an agonist of TRPML channels, particularly TRPML1, TRPML2, and TRPML3. Upon binding to these channels, ML-SA1 induces calcium release from lysosomes, which is crucial for various cellular processes including:
- Calcium Homeostasis : Activation of TRPML channels leads to an increase in cytosolic calcium levels ([Ca²⁺]cyt) in cells expressing mutant TRPML1 channels .
- Lysosomal Function : The compound mitigates lysosomal storage disorders by correcting trafficking defects and reducing cholesterol accumulation in Niemann-Pick type C macrophages .
Biological Activity and Research Findings
Recent studies have highlighted several biological activities of ML-SA1:
- Cellular Effects : ML-SA1 has been shown to significantly reduce the percentage of cells with α-synuclein aggregates and lower the overall α-synuclein protein levels in laboratory settings. This suggests a potential role in neurodegenerative diseases where α-synuclein aggregation is a hallmark.
- Impact on Lysosomal Storage Disorders : In FIG4-deficient cells, ML-SA1 reduces intralysosomal calcium levels and rescues abnormal lysosomal storage . This indicates its therapeutic potential for lysosomal storage disorders.
- TRP Channel Activation : ML-SA1 robustly activates whole-cell TRPML channels and induces calcium release comparable to the endogenous TRPML agonist PI(3,5)P2 at specific concentrations .
Case Studies
Several case studies have documented the effects of ML-SA1:
- Study on Niemann-Pick Disease : Research demonstrated that treatment with ML-SA1 improved lysosomal function and reduced lipid accumulation in macrophages derived from patients with Niemann-Pick disease type C .
- Neuroprotective Effects : In models of neurodegeneration, ML-SA1 administration resulted in decreased neuroinflammation and enhanced neuronal survival by modulating calcium signaling pathways associated with TRPML activation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
